Antilysin
Descripción general
Descripción
Antilysin is a naturally occurring polypeptide consisting of 58 amino acid residues. It is known for its ability to inhibit several proteolytic enzymes such as trypsin, chymotrypsin, plasmin, and kallikrein . This compound is primarily used to reduce perioperative blood loss and the need for blood transfusion in high-risk patients undergoing cardiopulmonary bypass during coronary artery bypass graft surgery .
Aplicaciones Científicas De Investigación
Antilysin has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Antilysin, also known as Aprotinin, is a serine protease inhibitor . It primarily targets proteolytic enzymes including chymotrypsin, kallikrein, plasmin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and immune response.
Mode of Action
Aprotinin functions by inhibiting serine proteases . It binds to these enzymes and prevents them from breaking down proteins, thereby controlling the proteolytic activity within the system. For instance, it inhibits the formation of factor XIIa by inhibiting kallikrein, thereby affecting the intrinsic pathway of coagulation and fibrinolysis .
Biochemical Pathways
The action of Aprotinin affects several biochemical pathways. By inhibiting serine proteases, it impacts the coagulation cascade and the fibrinolytic system . This results in reduced blood loss during surgeries, as these systems are responsible for blood clotting and dissolution of clots, respectively .
Result of Action
The primary result of Aprotinin’s action is the reduction of blood loss during and after surgery . By inhibiting enzymes involved in blood clotting and clot dissolution, it helps maintain hemostasis (stable blood conditions) during surgical procedures. This reduces the risk of complications associated with excessive blood loss and the need for blood transfusion .
Safety and Hazards
Aprotinin may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction .
Direcciones Futuras
Recent research has shown that a combination of hypertonic saline and aprotinin significantly blocked the furin site cleavage in both the SARS-CoV-2 wild-type and mutants (P681R and N679K/P681H), which could represent a simple, economical, and practical feasible approach in locally controlling viral activation and entry into cells to replicate .
Métodos De Preparación
Antilysin can be extracted from bovine tissues, particularly from the lungs of cattle . The extraction process involves washing and mincing the lung tissues, followed by stirring and extracting with sulfuric acid at a specific pH . The compound can also be obtained through synthetic routes involving recombinant DNA technology, where the gene encoding aprotinin is inserted into a suitable host for expression and purification .
Análisis De Reacciones Químicas
Antilysin undergoes various chemical reactions, primarily involving its interaction with proteolytic enzymes. It forms stable complexes with these enzymes, inhibiting their activity . The major reactions include:
Inhibition of Serine Proteases: This compound inhibits serine proteases such as trypsin, chymotrypsin, and plasmin at specific concentrations.
Inhibition of Kallikrein: This compound inhibits kallikrein, which in turn inhibits the formation of factor XIIa, affecting the intrinsic pathway of coagulation and fibrinolysis.
Comparación Con Compuestos Similares
Antilysin is often compared with other protease inhibitors such as tranexamic acid and epsilon-aminocaproic acid . While all these compounds are used to reduce bleeding, aprotinin is unique due to its broad-spectrum inhibition of multiple proteases . Tranexamic acid and epsilon-aminocaproic acid primarily inhibit plasminogen activation, whereas aprotinin inhibits a wider range of proteases, including kallikrein and plasmin . This broad-spectrum activity makes aprotinin particularly effective in complex surgical procedures where multiple proteases are involved .
Similar Compounds
- Tranexamic acid
- Epsilon-aminocaproic acid
- Alpha-1 antitrypsin
This compound’s unique ability to inhibit a wide range of proteases sets it apart from these similar compounds, making it a valuable tool in both clinical and research settings .
Propiedades
Número CAS |
9087-70-1 |
---|---|
Fórmula molecular |
C284H432N84O79S7 |
Peso molecular |
6511 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1 |
Clave InChI |
ZPNFWUPYTFPOJU-VTZMWSDISA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
Apariencia |
Lyophilized solid powder |
Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin. | |
Punto de ebullición |
N/A |
Color/Form |
Clear, colorless |
melting_point |
>100 °C |
9035-81-8 9087-70-1 |
|
Descripción física |
White powder; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>99% |
Secuencia |
RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51) |
Solubilidad |
Soluble in water |
Almacenamiento |
-20°C |
Sinónimos |
Antilysin Aprotinin Basic Pancreatic Trypsin Inhibitor Bovine Kunitz Pancreatic Trypsin Inhibitor Bovine Pancreatic Trypsin Inhibitor BPTI, Basic Pancreatic Trypsin Inhibitor Contrical Contrykal Dilmintal Inactivator, Kallikrein-Trypsin Iniprol Kallikrein Trypsin Inactivator Kallikrein-Trypsin Inactivator Kontrikal Kontrykal Kunitz Pancreatic Trypsin Inhibitor Pulmin Traskolan Trasylol Trypsin Inhibitor, Basic, Pancreatic Trypsin Inhibitor, Kunitz, Pancreatic Zymofren |
Origen del producto |
United States |
Q1: How does aprotinin interact with its target enzymes?
A1: Aprotinin forms tight, reversible, equimolar complexes with its target serine proteases, primarily trypsin, chymotrypsin, plasmin, and kallikrein. This interaction occurs through a "lock-and-key" mechanism where the aprotinin molecule binds to the active site of the enzyme, effectively blocking its catalytic activity. [, ]
Q2: What are the downstream effects of aprotinin's protease inhibition?
A2: Aprotinin's inhibition of plasmin leads to reduced fibrinolysis, thereby promoting blood clot stability. [] Its inhibition of kallikrein disrupts the kallikrein-kinin system, potentially impacting inflammation, coagulation, and fibrinolysis. [, ]
Q3: What is the molecular formula and weight of aprotinin?
A3: Aprotinin has a molecular formula of C284H432N84O79S7 and a molecular weight of approximately 6.5 kDa. [, ]
Q4: Is there any spectroscopic data available for aprotinin?
A4: While specific spectroscopic data is not provided in the given articles, its structure has been elucidated using X-ray crystallography, revealing a compact, pear-shaped molecule. This structure contributes to aprotinin's high stability against denaturation by heat, pH changes, organic solvents, and proteolytic degradation. [, ]
Q5: Does aprotinin exhibit any catalytic properties itself?
A5: Aprotinin is a protease inhibitor, meaning it blocks the activity of other enzymes. It does not possess intrinsic catalytic activity. []
Q6: What are the primary clinical applications of aprotinin?
A6: Historically, aprotinin was widely used in cardiac surgery, particularly during cardiopulmonary bypass, to reduce blood loss and transfusion requirements. [, , , ] It has also been investigated for use in liver transplantation, orthopedic surgery, and other procedures with high bleeding risk. [, , ]
Q7: Have any computational studies been conducted on aprotinin?
A7: While specific computational studies are not mentioned in these articles, the availability of its crystal structure enables molecular modeling and simulation studies to further understand its interactions with target enzymes and design novel analogs. [, ]
Q8: How do modifications to aprotinin's structure affect its activity and selectivity?
A8: Researchers have explored modifying aprotinin's structure to improve its pharmacological properties. For example, substituting specific amino acids in the active site or backbone can alter its potency and selectivity towards different proteases. [, ]
Q9: What strategies have been investigated to improve aprotinin's stability, solubility, or bioavailability?
A9: Conjugating aprotinin to polymers like polyethylene glycol (PEG) or succinylated gelatin has shown promise in enhancing its pharmacokinetic properties, including increasing its half-life and reducing kidney accumulation. [, ]
Q10: What are the current regulatory guidelines concerning aprotinin use?
A10: Due to safety concerns, aprotinin was temporarily withdrawn from the market in several countries. While reintroduced in some regions, its use remains restricted and requires careful consideration of its risk-benefit profile. [, , ]
Q11: How is aprotinin absorbed, distributed, metabolized, and excreted in the body?
A11: Aprotinin is primarily administered intravenously and exhibits a short half-life. It undergoes metabolism in the kidneys and is mainly eliminated through renal excretion. Dosage adjustments may be necessary for patients with renal insufficiency. [, ]
Q12: How does aprotinin's in vivo activity translate to its clinical efficacy?
A12: While aprotinin effectively reduces bleeding in various clinical settings, its use has been associated with potential adverse effects, including an increased risk of mortality, myocardial infarction, stroke, and renal dysfunction. [, , , ] This complex risk-benefit profile necessitates careful patient selection and monitoring.
Q13: What in vitro models have been used to study aprotinin's effects?
A13: In vitro studies using purified enzymes, plasma samples, and cell cultures have been instrumental in elucidating aprotinin's mechanism of action, inhibitory profile, and effects on coagulation and fibrinolysis. [, , ]
Q14: What animal models have been employed in aprotinin research?
A14: Researchers have utilized various animal models, including pigs, rats, dogs, and monkeys, to investigate the effects of aprotinin on bleeding, organ function, and potential toxicity. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.